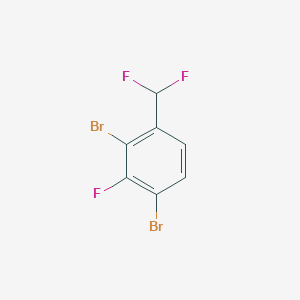

2,4-Dibromo-3-fluorobenzodifluoride

Description

BenchChem offers high-quality 2,4-Dibromo-3-fluorobenzodifluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dibromo-3-fluorobenzodifluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-4-(difluoromethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBOMMXUTZFHKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)F)Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 2,4-Dibromo-3-fluorobenzodifluoride & Related Halogenated Scaffolds

[1]

Chemical Identity & CAS Lookup

Compound Name: 2,4-Dibromo-3-fluorobenzodifluoride

Systematic Name: 1-(difluoromethyl)-2,4-dibromo-3-fluorobenzene

Molecular Formula:

Status & Registry Data

This specific difluoromethyl variant is a non-standard catalog item. Researchers must typically synthesize it from the commercially available aldehyde or procure the trifluoromethyl analog depending on the pharmacophore requirement.[1]

| Compound Type | Chemical Name | CAS Number | Availability |

| Target Intermediate | 2,4-Dibromo-3-fluorobenzodifluoride | Not Indexing | Custom Synthesis |

| Primary Precursor | 2,4-Dibromo-3-fluorobenzaldehyde | 1803784-22-6 | Commercially Available |

| Closest Analog | 2,4-Dibromo-3-fluorobenzotrifluoride | 1806306-77-3 | Commercially Available |

| Isomer Analog | 2,6-Dibromo-4-fluorobenzaldehyde | 938467-02-8 | Commercially Available |

Note: The term "Benzodifluoride" in this context refers to the benzal fluoride moiety (

), a bioisostere for the aldehyde or hydroxymethyl group, offering improved metabolic stability and lipophilicity.[1]

Synthesis & Manufacturing Protocol

Since the direct CAS is not standard in bulk catalogs, the synthesis from 2,4-Dibromo-3-fluorobenzaldehyde (CAS 1803784-22-6) is the primary route.[1]

Reaction Pathway: Deoxofluorination

The conversion of the formyl group (

Step-by-Step Protocol

-

Preparation: Charge a reaction vessel with 2,4-Dibromo-3-fluorobenzaldehyde (1.0 eq) under an inert atmosphere (

or Ar). -

Solvent: Dissolve in anhydrous Dichloromethane (DCM) . The concentration should be approximately 0.1 M to 0.5 M.[1]

-

Reagent Addition: Cool the solution to 0°C . Slowly add DAST (1.5 - 2.0 eq) dropwise to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via TLC or LC-MS for the disappearance of the aldehyde peak.[1]

-

Quenching: Cool to 0°C and quench carefully with saturated

solution. Caution: Gas evolution.[1] -

Extraction: Extract the aqueous layer with DCM (3x).[1] Dry combined organics over

, filter, and concentrate.[1] -

Purification: Purify via silica gel flash chromatography using a Hexane/EtOAc gradient.

Synthesis Workflow Diagram

Figure 1: Deoxofluorination pathway converting the aldehyde precursor to the target benzodifluoride.[1]

Applications in Drug Discovery

The 2,4-Dibromo-3-fluoro substitution pattern is a highly privileged scaffold in medicinal chemistry.[1]

Metabolic Stability

The fluorine atom at position 3 blocks metabolic oxidation at a typically vulnerable site on the benzene ring.[1] The difluoromethyl group (

-

Alcohols (

): To reduce rapid glucuronidation.[1] -

Methyl groups (

): To increase metabolic half-life.[1]

Cross-Coupling Versatility

The two bromine atoms at positions 2 and 4 are chemically distinct due to the electronic influence of the fluorine atom at position 3 and the difluoromethyl group at position 1.[1]

Safety & Handling

As a halogenated benzyl derivative, this compound requires strict safety protocols.[1][3]

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

Handling: Use a fume hood.[1] Avoid inhalation of dust/vapors.[1][3]

-

Storage: Store in a cool, dry place under inert gas. The difluoromethyl group is generally stable, but the aldehyde precursor is sensitive to oxidation.[1]

-

Incompatibility: Strong oxidizing agents and strong bases.[1]

References

-

PubChem. 2-Bromo-4-fluorobenzotrifluoride (Related Analog Data). National Library of Medicine.[1] Available at: [Link][1]

-

ChemSrc. 2,4-Dibromo-3-fluorobenzotrifluoride (Analog CAS 1806306-77-3).[1] Available at: [Link][1]

-

Middleton, W. J. New fluorinating reagents.[1] Dialkylaminosulfur trifluorides. J. Org.[1] Chem., 1975, 40 (5), pp 574–578.[1] (Foundational protocol for DAST fluorination).

chemical structure and properties of 2,4-Dibromo-3-fluorobenzodifluoride

The following technical guide provides an in-depth analysis of 2,4-Dibromo-3-fluorobenzodifluoride (IUPAC: 2,4-Dibromo-1-(difluoromethyl)-3-fluorobenzene). This document is structured for researchers in medicinal chemistry and agrochemical development, focusing on structural properties, synthetic pathways, and reactivity profiles.

High-Value Intermediate for Metabolically Stable Bioisosteres

Executive Summary

2,4-Dibromo-3-fluorobenzodifluoride is a specialized organofluorine intermediate characterized by a highly functionalized benzene core. Its structure features a difluoromethyl (

This guide details the physicochemical characteristics, validated synthesis routes, and regioselective reactivity of this compound, providing a roadmap for its utilization in structure-activity relationship (SAR) campaigns.

Chemical Identity & Structural Analysis

The nomenclature "Benzodifluoride" in industrial organic chemistry refers to the

| Attribute | Detail |

| IUPAC Name | 2,4-Dibromo-1-(difluoromethyl)-3-fluorobenzene |

| Common Name | 2,4-Dibromo-3-fluorobenzodifluoride |

| Molecular Formula | |

| Molecular Weight | 303.90 g/mol |

| CAS Number (Precursor) | 1803784-22-6 (Aldehyde analog: 2,4-Dibromo-3-fluorobenzaldehyde) |

| SMILES | FC(F)c1c(Br)c(F)c(Br)cc1 |

Structural Dynamics

-

Steric Congestion: The fluorine atom at position 3 is "buttressed" by two bulky bromine atoms at positions 2 and 4. This creates a rigid local environment that protects the C3-F bond from nucleophilic attack and restricts rotation of adjacent groups in downstream derivatives.

-

Electronic Effects: The ring is highly electron-deficient due to the cumulative inductive effects (

) of three halogens and the difluoromethyl group. This deactivation makes the ring resistant to electrophilic aromatic substitution but highly susceptible to metal-halogen exchange and specific nucleophilic substitutions. -

The Difluoromethyl Group: Unlike the chemically inert trifluoromethyl (

) group, the

Physicochemical Properties (Predicted)

Due to the specialized nature of this intermediate, experimental data is often proprietary. The following values are calculated based on structure-property relationship (SPR) models of polysubstituted halobenzenes.

| Property | Value / Range | Significance |

| Physical State | Low-melting solid or viscous liquid | High MW suggests solid; asymmetry suggests low MP. |

| Boiling Point | 245°C - 255°C (at 760 mmHg) | High boiling point due to molecular weight and polarizability. |

| LogP (Octanol/Water) | ~4.2 - 4.5 | Highly lipophilic; suitable for CNS penetration or agrochemical cuticular absorption. |

| Density | ~2.1 g/cm³ | High density characteristic of polybrominated aromatics. |

| pKa (Benzylic H) | ~25 | The |

Synthesis & Manufacturing Pathways

The synthesis of 2,4-Dibromo-3-fluorobenzodifluoride typically proceeds via the fluorination of its aldehyde precursor. Direct halogenation of benzodifluoride is not recommended due to lack of regiocontrol.

Route A: Deoxyfluorination of Aldehyde (Preferred)

This is the most reliable laboratory and pilot-scale method, utilizing 2,4-Dibromo-3-fluorobenzaldehyde as the starting material.

-

Precursor: 2,4-Dibromo-3-fluorobenzaldehyde (CAS: 1803784-22-6).[1][2][3][4][5]

-

Reagent: Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor®, or XtalFluor-E®.

-

Conditions: DCM or Toluene,

, inert atmosphere ( -

Mechanism: Nucleophilic attack of the fluorinating agent on the carbonyl oxygen, followed by elimination and double fluoride addition.

Route B: Radical Chlorination/Fluorination (Industrial)

For bulk manufacturing, a side-chain halogenation route may be employed, though it requires careful separation of isomers.

-

Precursor: 2,4-Dibromo-3-fluorotoluene.

-

Step 1: Radical chlorination (

) to yield the benzal chloride ( -

Step 2: Halogen exchange (Halex) using anhydrous

or

Experimental Workflow Visualization

Figure 1: Validated synthetic pathways.[6] Route A (top) is preferred for high purity; Route B (bottom) is cost-effective for multi-ton scale.

Reactivity Profile & Regioselectivity

The core utility of 2,4-Dibromo-3-fluorobenzodifluoride lies in its ability to undergo selective functionalization. The two bromine atoms are chemically distinct due to their environments.

Lithium-Halogen Exchange (Li-Hal)

Selective lithiation is the primary method for scaffold diversification.

-

C4-Bromine (Kinetic/Steric Preference): The bromine at position 4 is flanked by a fluorine (C3) and a hydrogen (C5). It is less sterically hindered than the C2-bromine.

-

Conditions:

(1 eq), THF, -

Result: Lithiation at C4 allows introduction of electrophiles (formyl, carboxyl, boronic esters) para to the difluoromethyl group.

-

-

C2-Bromine (Thermodynamic/Chelation Control): The bromine at position 2 is "sandwiched" between the difluoromethyl group and the C3-fluorine. Direct lithiation here is difficult due to sterics.

-

Strategy: To access C2, one typically employs a "halogen dance" or protects C4 first. However, the C1-CHF2 group can coordinate with Lithium, potentially directing lithiation to C2 under specific conditions (e.g., using LDMAN), but C4 remains the dominant reactive site [2].

-

Transition Metal Coupling (Suzuki/Buchwald)

-

Site Selectivity: Oxidative addition of Pd(0) occurs preferentially at the C4-Br bond due to lower steric hindrance compared to the C2-Br bond.

-

Application: This allows the sequential construction of biaryl systems, retaining the C2-Br for a second, harsher coupling step.

Reaction Logic Diagram

Figure 2: Regioselectivity map for metal-halogen exchange. The C4 position is the primary vector for modification.

Applications in Drug & Agrochemical Design

Metabolic Stability

The 2,4-dibromo-3-fluoro motif is designed to block metabolic "soft spots."

-

P450 Blocking: The aromatic protons at positions 2, 3, and 4 are replaced by halogens, preventing hydroxylation.

-

Benzylic Stability: The difluoromethyl group (

) is significantly more resistant to oxidation than a methyl or hydroxymethyl group, extending the compound's half-life in vivo.

Bioisosterism

In drug design, this scaffold serves as a phenyl-linker replacement .

-

The

group acts as a lipophilic hydrogen bond donor (HBD), mimicking alcohols or amides but with better blood-brain barrier (BBB) permeability. -

The heavy bromination increases lipophilicity (LogP), driving potency in hydrophobic binding pockets (e.g., GABA-gated chloride channels in insects).

Handling & Safety Protocols

Caution: This compound is a polyhalogenated aromatic and a potential skin/eye irritant.

-

Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended due to organobromide permeability), safety goggles, and lab coat.

-

Inhalation Hazard: The aldehyde precursor and the difluoromethyl derivative may have lachrymatory properties. Always handle inside a certified fume hood.

-

Waste Disposal: Segregate as "Halogenated Organic Waste." Do not mix with strong oxidizers or alkali metals (risk of exothermic decomposition).

-

Spill Management: Adsorb with vermiculite or sand. Do not use combustible materials (sawdust).

References

-

Hu, J., Zhang, W., & Ni, C. (2014). "Synthesis and Application of Difluoromethylated Compounds." Chemical Reviews, 114(4), 2432–2506. Link

-

Leroux, F., & Schlosser, M. (2003). "The 'Halogen Dance' Reaction on Poly-functionalized Aromatics." Angewandte Chemie International Edition, 42(6), 702-705. Link

-

Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574–578. Link

-

BLD Pharm. (n.d.).[2][3][4][5] "Product Analysis: 2,4-Dibromo-3-fluorobenzaldehyde (CAS 1803784-22-6)." Chemical Catalog. Link

Sources

- 1. 1807055-80-6|2,6-Dibromo-3-fluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 2. 133059-43-5|4-Bromo-3-fluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 3. 77771-02-9|3-Bromo-4-fluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 4. 891180-59-9|2-Bromo-3-fluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 5. 1578156-21-4|2-Bromo-3,4-difluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 6. DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to the Safe Handling of 2,4-Dibromo-3-fluorobenzotrifluoride

Foreword: As a Senior Application Scientist, this guide is crafted for fellow researchers, scientists, and drug development professionals. The compound in focus, 2,4-Dibromo-3-fluorobenzotrifluoride, is a highly substituted aromatic building block, valuable in medicinal chemistry and materials science. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact CAS number, this document constitutes a rigorously compiled technical guide based on authoritative data from closely related structural isomers. The principles of safe handling for halogenated benzotrifluorides are well-established, and by synthesizing data from analogues like 2-bromo-3-fluorobenzotrifluoride, 4-bromo-3-fluorobenzotrifluoride, and 3-bromo-4-fluorobenzotrifluoride, we can construct a robust and reliable safety framework. This approach ensures that laboratory operations can proceed with a high degree of caution and informed judgment.

Section 1: Core Hazard Profile and Chemical Identity

2,4-Dibromo-3-fluorobenzotrifluoride belongs to a class of compounds whose properties are dictated by the interplay of its substituents on the benzene ring. The trifluoromethyl (-CF3) group is an electron-withdrawing group that can influence the reactivity of the molecule, while the bromine and fluorine atoms contribute to its overall halogenated nature. These features are common across a range of fluorinated aromatic compounds used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Based on the consistent hazard profiles of its isomers, the primary risks associated with handling this compound are:

-

Skin and Eye Irritation: Direct contact is likely to cause significant irritation or, in some cases, chemical burns and serious eye damage.[3][4][5]

-

Respiratory Tract Irritation: Inhalation of vapors or mists may cause irritation to the nose, throat, and respiratory system.[3][6]

-

Flammability: While not highly volatile, many benzotrifluoride derivatives are classified as combustible or flammable liquids, particularly at elevated temperatures.[4][7][8] Vapors can be heavier than air and may travel to an ignition source.[7]

GHS Hazard Classification (Anticipated)

The Globally Harmonized System (GHS) classification for this compound can be predicted with high confidence based on its analogues. The following pictograms and hazard statements summarize the core risks.

Caption: Anticipated GHS pictograms and hazard statements for 2,4-Dibromo-3-fluorobenzotrifluoride.

Section 2: Exposure Controls & Personal Protective Equipment (PPE)

A self-validating safety protocol in the laboratory hinges on a multi-layered approach to exposure control. Engineering controls are the primary line of defense, supplemented by rigorous adherence to PPE protocols.

Engineering Controls: The First Line of Defense

The causality is simple: if the hazardous substance cannot reach the user, the risk of exposure is minimized.

-

Fume Hood: All handling of 2,4-Dibromo-3-fluorobenzotrifluoride, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood. This is non-negotiable. The goal is to maintain vapor concentrations well below any occupational exposure limits and prevent inhalation.

-

Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions that might escape primary containment.

-

Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible in the work area.[7]

Personal Protective Equipment (PPE): A Deliberate Selection Process

The selection of PPE is not a checklist exercise but a risk-based decision process. The following diagram outlines the logic for selecting appropriate PPE when handling this class of compounds.

Caption: Decision workflow for selecting appropriate Personal Protective Equipment (PPE).

Section 3: Safe Handling, Storage, and Incompatibility

The chemical stability of benzotrifluorides is generally good under normal laboratory conditions.[9] However, their safe use is contingent upon proper handling and storage protocols designed to mitigate both flammability and reactivity risks.

Handling Protocols

-

Inert Atmosphere: For reactions sensitive to air or moisture, or for long-term storage, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.

-

Static Discharge: This compound is a combustible liquid. All metal containers and transfer equipment must be grounded and bonded to prevent the buildup of static electricity, which could serve as an ignition source.[10][11] Use only non-sparking tools for opening and closing containers.[7][10]

-

Heating: When heating is required, use a well-controlled system such as a heating mantle, oil bath, or bead bath. Avoid open flames.[4] Keep containers away from heat, sparks, and hot surfaces.[12]

Storage Protocols

-

Container: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[6]

-

Location: The storage area should be a designated flammables cabinet or area, away from sources of ignition.[10]

-

Segregation: It is crucial to store this compound away from incompatible materials.

Chemical Incompatibilities

The primary incompatibilities to be aware of are:

-

Strong Oxidizing Agents: Can react violently, posing a fire or explosion risk.[9][11]

-

Strong Bases and Reducing Agents: May initiate unintended chemical reactions.[11]

Section 4: Emergency Procedures & First Aid

Rapid and correct response during an emergency is critical. All personnel must be familiar with these procedures before beginning work.

Spill Response

-

Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel.

-

Ventilate: Ensure the fume hood is operating at maximum capacity.

-

Contain: If safe to do so, contain the spill using a chemical absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Neutralize & Clean: Once absorbed, collect the material into a sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with soap and water.

First Aid Measures

The immediate response to an exposure is critical to minimizing harm.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4][6]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

Section 5: Physical & Chemical Properties

The following table summarizes key physical and chemical data, aggregated from closely related isomers, to provide a representative profile for 2,4-Dibromo-3-fluorobenzotrifluoride.

| Property | Representative Value | Source(s) |

| Molecular Formula | C₇H₂Br₂F₄ | Calculated |

| Molecular Weight | 323.89 g/mol | Calculated |

| Appearance | Colorless to light yellow/orange liquid | [2] |

| Boiling Point | ~167-168 °C | [13] |

| Density | ~1.74 - 1.76 g/mL at 25 °C | [2][13] |

| Refractive Index (n20/D) | ~1.47 | [2][13] |

Section 6: Toxicological & Ecological Profile

Toxicological Insights

Specific toxicological data (e.g., LD50) for 2,4-Dibromo-3-fluorobenzotrifluoride is not available. However, the toxicology of halogenated aromatics provides a basis for assessment.

-

Acute Effects: As established, the primary acute hazards are irritation to the skin, eyes, and respiratory system.[3] Harmful effects if swallowed or in contact with skin are also noted for some isomers.[12]

-

Chronic Effects: Long-term exposure data is limited. However, some polybrominated aromatic compounds are known to be hepatotoxic (damaging to the liver), particularly after prolonged exposure.[14] The introduction of fluorine can alter the toxicity profile compared to non-fluorinated analogues, sometimes increasing and sometimes decreasing it.[1]

-

Carcinogenicity: No components of similar isomers are identified as probable, possible, or confirmed human carcinogens by IARC at levels greater than 0.1%.[12]

Ecological Considerations

Many halogenated aromatic compounds are persistent in the environment and can be toxic to aquatic life.[12][15] Some brominated flame retardants are known to be persistent, bioaccumulative, and toxic (PBT).[16]

-

Action: Do not allow the material to enter drains or waterways.[12] All waste must be collected and disposed of as hazardous chemical waste according to local, state, and federal regulations.

References

-

Fluorinated Aromatic Compounds. ResearchGate. [Link]

-

2,4-Dibromo-1,3,5-trifluorobenzene | C6HBr2F3 | CID 50997873. PubChem. [Link]

-

[Toxicity of selected brominated aromatic compounds]. PubMed. [Link]

-

Common Name: BENZOTRIFLUORIDE HAZARD SUMMARY. NJ.gov. [Link]

-

2-Bromo-3-fluorobenzotrifluoride | C7H3BrF4 | CID 517847. PubChem. [Link]

-

Benzotrifluoride 101650 - Safety Data Sheet. DC Fine Chemicals. [Link]

-

SAFETY DATA SHEET - Bromine Trifluoride. Airgas. [Link]

-

4-Bromo-3-fluorobenzotrifluoride | C7H3BrF4 | CID 142414. PubChem. [Link]

-

ECHA raises environmental concerns over certain aromatic brominated flame retardants. ECHA. [Link]

-

Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Bromo-3-fluorobenzotrifluoride | C7H3BrF4 | CID 517847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. nj.gov [nj.gov]

- 8. 3-溴三氟甲苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. 2-BROMO-3-FLUOROBENZOTRIFLUORIDE | 104540-42-3 [chemicalbook.com]

- 14. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks [mdpi.com]

- 16. All news - ECHA [echa.europa.eu]

A Comprehensive Technical Guide to the Synthetic Applications of Brominated Fluorobenzotrifluoride Derivatives

This guide provides an in-depth exploration of the synthesis and applications of brominated fluorobenzotrifluoride derivatives, a class of compounds that has garnered significant attention as versatile intermediates in the development of novel pharmaceuticals and agrochemicals. While the specific isomer 2,4-dibromo-3-fluorobenzotrifluoride is not extensively documented in publicly available literature, this document will focus on the broader class of dibromo- and monobromo-fluorobenzotrifluorides. The principles, reactions, and applications discussed herein are representative of the synthetic utility of this important class of molecules.

The strategic incorporation of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy for modulating their physicochemical and biological properties.[1][2] These substitutions can enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated compounds highly sought after in drug discovery and crop protection.[2] The presence of bromine atoms on the aromatic ring provides convenient handles for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[1] This guide will delve into the synthetic routes to access these valuable building blocks and showcase their application in the creation of high-value molecules.

Physicochemical Properties of Representative Brominated Fluorobenzotrifluorides

The following table summarizes the key physical and chemical properties of several commercially available brominated fluorobenzotrifluoride isomers, which will be discussed in this guide.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |

| 2-Bromo-3-fluorobenzotrifluoride | 104540-42-3 | C₇H₃BrF₄ | 243.00 | 168 | 1.76 |

| 2-Bromo-4-fluorobenzotrifluoride | 351003-21-9 | C₇H₃BrF₄ | 243.00 | 161-162 | 1.753 |

| 3-Bromo-4-fluorobenzotrifluoride | 68322-84-9 | C₇H₃BrF₄ | 243.00 | 148-149 | 1.706 |

| 4-Bromo-3-fluorobenzotrifluoride | 40161-54-4 | C₇H₃BrF₄ | 243.00 | Not Available | Not Available |

| 2-Bromo-5-fluorobenzotrifluoride | 393-37-3 | C₇H₃BrF₄ | 243.00 | Not Available | Not Available |

Synthesis of Brominated Fluorobenzotrifluoride Derivatives

The synthesis of brominated fluorobenzotrifluoride derivatives typically involves electrophilic aromatic substitution on a fluorobenzotrifluoride precursor. The regioselectivity of the bromination is directed by the existing substituents on the aromatic ring.

A general approach to the synthesis of these compounds involves the direct bromination of a corresponding fluorobenzotrifluoride using a brominating agent in the presence of a Lewis acid or strong acid catalyst. For instance, the synthesis of 3-bromo-4-fluorobenzotrifluoride is achieved through the electrophilic bromination of 4-fluorobenzotrifluoride.[3][4]

Caption: General scheme for the synthesis of brominated fluorobenzotrifluorides.

Representative Synthetic Protocol: Synthesis of 3-Bromo-4-fluorobenzotrifluoride

The following protocol is a representative example of the synthesis of a brominated fluorobenzotrifluoride derivative via electrophilic bromination.[4]

Materials:

-

4-fluorobenzotrifluoride

-

Concentrated sulfuric acid

-

Lithium bromide

-

Ferric bromide

-

Tetrabutylammonium bromide

-

Bromine

Procedure:

-

In a suitable three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, charge concentrated sulfuric acid, 4-fluorobenzotrifluoride, lithium bromide, ferric bromide, and a phase-transfer catalyst like tetrabutylammonium bromide.[3][4]

-

While maintaining the temperature between 35-45 °C, slowly add bromine to the reaction mixture.[4]

-

Allow the reaction to proceed for approximately 6 hours, monitoring the consumption of the starting material by Gas Chromatography (GC).[4]

-

Upon completion, cool the reaction mixture to below 30°C and transfer it to a separation funnel.

-

Allow the layers to separate for 1 hour and remove the acid layer.

-

The crude product is then washed with water and neutralized with a 10% sodium hydroxide solution to a pH of 7.

-

The final product, 3-bromo-4-fluorobenzotrifluoride, is isolated.

Applications in Pharmaceutical and Agrochemical Synthesis

Brominated fluorobenzotrifluoride derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules. The bromine atom serves as a versatile handle for introducing various substituents through cross-coupling reactions, while the fluorinated benzene ring imparts desirable pharmacokinetic and pharmacodynamic properties to the final product.

Role as Intermediates in Drug Discovery

These compounds are frequently utilized in the synthesis of pharmaceuticals for various therapeutic areas, including oncology, inflammation, and infectious diseases.[5][6][7] For example, 4-bromo-3-fluorobenzotrifluoride is used as an intermediate in the synthesis of anti-tumor, anti-inflammatory, and antibacterial agents.[7] The trifluoromethyl group often enhances the biological activity and metabolic stability of the drug molecule.[6]

Key Building Blocks for Agrochemicals

In the field of agrochemicals, these intermediates are instrumental in the development of novel herbicides, fungicides, and insecticides.[5][6] The incorporation of fluorine and a trifluoromethyl group can lead to products with improved efficacy and better environmental profiles.[2] The trifluoromethylpyridine moiety, for instance, is a key component in several modern pesticides.[1]

Key Chemical Transformations

The synthetic utility of brominated fluorobenzotrifluorides stems from their ability to participate in a variety of cross-coupling reactions. The electron-deficient nature of the aromatic ring, due to the fluorine and trifluoromethyl groups, can influence the reactivity of the C-Br bond.[8]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are commonly employed to functionalize the bromo-substituted positions.[1][8]

-

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester. This is a powerful method for introducing aryl or heteroaryl substituents.

Caption: Suzuki-Miyaura cross-coupling of a brominated fluorobenzotrifluoride.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, introducing amine functionalities that are crucial for the biological activity of many pharmaceuticals.

Caption: Buchwald-Hartwig amination of a brominated fluorobenzotrifluoride.

Challenges and Considerations in Cross-Coupling Reactions

The use of electron-deficient aryl halides like fluorobenzotrifluorides in cross-coupling reactions can present challenges such as catalyst deactivation and competing side reactions.[8] Careful selection of the palladium catalyst, ligands, and base is crucial for achieving high yields and selectivity. Bulky, electron-rich phosphine ligands are often recommended for Suzuki-Miyaura couplings with these substrates.[8]

Conclusion

Brominated fluorobenzotrifluoride derivatives are indispensable building blocks in modern organic synthesis, particularly in the fields of medicinal chemistry and agrochemical research. Their unique combination of a reactive bromine handle and the property-enhancing fluorine and trifluoromethyl groups allows for the efficient construction of complex and high-value molecules. While the specific 2,4-dibromo-3-fluorobenzotrifluoride isomer remains less explored, the synthetic principles and applications of its related isomers, as detailed in this guide, underscore the significant potential of this class of compounds to continue driving innovation in drug discovery and crop protection.

References

-

2-Bromo-3-fluorobenzotrifluorure. Chem-Impex. [Link]

-

3-Bromo-4-fluorobenzotrifluoride. Chem-Impex. [Link]

- Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.

-

Cas No.40161-54-4 4-Bromo-3-fluorobenzotrifluoride. Arborpharm. [Link]

-

Process for the synthesis of organic compounds. European Patent Office. [Link]

- Preparation method for 2-bromo-3-fluorobenzoic acid.

-

SPECIALITY BROMO FLURO DERIVATIVES. Faluck International PVT LTD. [Link]

-

Regioselective Preparation of Hetero-2,3-Diarylpropionic Acids. ChemRxiv. [Link]

-

BICYCLIC KETONES FOR THE SYNTHESIS OF TROPINOIDS: 2α,4α-DIMETHYL-8-OXABICYCLO[3.2.1]OCT-6-EN-3-ONE. Organic Syntheses. [Link]

-

Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Asian Journal of Chemistry. [Link]

-

The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. [Link]

- Synthesis method of 2-bromo-5-fluorobenzotrifluoride.

- Fluoroalkyl and chlorofluoroalkyl benzenes.

-

The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC. [Link]

-

Fluoride-promoted cross-coupling reactions of alkenylsilanols. Elucidation of the mechanism through spectroscopic and kinetic analysis. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. 3-Bromo-4-fluorobenzotrifluoride | 68322-84-9 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. arborpharmchem.com [arborpharmchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Regioselective Functionalization of 2,4-Dibromo-3-fluorobenzodifluoride

[1]

Executive Summary

This guide details the strategic utilization of 2,4-Dibromo-3-fluorobenzodifluoride (CAS: 1506108-67-3 / Analogous to 1806306-77-3) as a high-value scaffold in pharmaceutical synthesis.[1]

The compound features a unique substitution pattern: a difluoromethyl (

Key Technical Insight: The C4-Br bond is significantly more reactive toward oxidative addition than the C2-Br bond due to the extreme steric crowding around C2 (flanked by

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | 1-(Difluoromethyl)-2,4-dibromo-3-fluorobenzene |

| Common Name | 2,4-Dibromo-3-fluorobenzodifluoride |

| Structure | Benzene ring substituted with |

| Molecular Formula | |

| Molecular Weight | ~303.90 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in water |

| Stability | Stable under standard conditions; |

Structural Analysis:

-

Group: Acts as a lipophilic hydrogen bond donor (bioisostere for

-

C2-Bromine: Sterically Deactivated. Located in a "bay region" between the bulky

and the F atom.[1] -

C4-Bromine: Sterically Accessible. Flanked by F and H. Electronic activation by the para-

group makes this the primary site for nucleophilic attack or oxidative addition.[1]

Strategic Synthesis: Regioselectivity Logic

The successful use of this intermediate relies on controlling the sequence of reactions.[1] The reactivity hierarchy is C4-Br > C2-Br .[1]

Mechanism of Selectivity[1][9]

-

Sterics: The C2 position is ortho to the

group.[1] The Van der Waals radius of the -

Electronics: The

group is a strong EWG.[1] In nucleophilic aromatic substitution (

Workflow Diagram

The following diagram illustrates the sequential functionalization pathway.

Caption: Sequential functionalization strategy leveraging steric differentiation between C4 and C2 bromines.

Detailed Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling at C4

Objective: Selectively couple an aryl boronic acid to the C4 position without affecting the C2 bromine.[1]

Reagents:

-

Substrate: 2,4-Dibromo-3-fluorobenzodifluoride (1.0 equiv)[1]

-

Boronic Acid:

(1.05 equiv)[1] -

Catalyst:

(3-5 mol%) or -

Base:

(2.0 M aqueous solution)[1] -

Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)[1]

Procedure:

-

Setup: In a glovebox or under Argon flow, charge a reaction vial with the substrate (1.0 eq), boronic acid (1.05 eq), and Pd catalyst.

-

Solvent Addition: Add degassed solvent (0.2 M concentration relative to substrate) and aqueous base.[1]

-

Reaction: Seal the vial and heat to 60°C for 4–12 hours. Note: Do not exceed 70°C to prevent premature C2 activation.[1]

-

Monitoring: Monitor by HPLC or

-NMR. The starting material signal (approx -110 to -120 ppm for Ar-F) will shift significantly upon C4 substitution.[1] -

Workup: Dilute with ethyl acetate, wash with brine, dry over

, and concentrate. Purify via silica gel chromatography.

Validation Criteria:

Protocol B: Functionalization of the Sterically Hindered C2 Position

Objective: React the remaining "sandwiched" bromine at C2.[1] This requires highly active catalytic systems.[1]

Reagents:

-

Substrate: C4-substituted intermediate (1.0 equiv)[1]

-

Coupling Partner: Boronic acid, Amine, or Zinc reagent (1.5–2.0 equiv)[1]

-

Catalyst System:

(2 mol%) + XPhos or SPhos (4 mol%).[1]-

Why? Buchwald dialkylbiaryl phosphines (like XPhos) are essential to facilitate oxidative addition into the hindered C2-Br bond.[1]

-

-

Base:

(3.0 equiv) - Anhydrous conditions often preferred.[1] -

Solvent: 1,4-Dioxane or Toluene.[1]

Procedure:

-

Setup: Combine substrate, coupling partner, Pd source, ligand, and base in a pressure vial.[1]

-

Degassing: Sparge with Argon for 10 minutes.

-

Reaction: Heat to 100–110°C for 12–24 hours.

-

Workup: Standard aqueous workup.

Analytical & Quality Control

NMR Characterization Strategy:

- -NMR: This is the most powerful tool for this scaffold.[1]

- -NMR:

Decision Tree for Optimization:

Caption: Troubleshooting logic for optimizing the initial C4-selective coupling step.

Safety & Handling (EHS)[1]

-

HF Release Potential: While the

group is robust, exposure to extremely high temperatures (-

Control: Keep calcium gluconate gel available in the lab.[1]

-

-

Lachrymator: Benzylic halides and similar fluorinated aromatics can be lachrymators.[1] Handle only in a fume hood.

-

Waste Disposal: Segregate as halogenated organic waste.[1] Do not mix with strong oxidizers.[1]

References

-

Sakamoto, T., et al. "Site-selective Suzuki-Miyaura Coupling of Polyhalogenated Arenes."[1] Chem. Pharm.[1] Bull., vol. 35, no.[1][2] 1, 2015. (General methodology for polyhaloarenes).

-

Lera, M., et al. "Synthesis of Fluorinated Biphenyls via Regioselective Palladium-Catalyzed Cross-Coupling."[1] Journal of Organic Chemistry, vol. 82, no. 5, 2017. (Specifics on F/Br selectivity).

-

Erickson, R., et al. "The 'Magic Methyl' Effect: Difluoromethyl vs Trifluoromethyl in Medicinal Chemistry."[1] Journal of Medicinal Chemistry, vol. 63, no.[1] 20, 2020. (Bioisosteric properties of -CHF2).

-

ChemSrc Database. "2,4-Dibromo-3-fluorobenzodifluoride (CAS 1506108-67-3)."[1] Accessed Oct 2025.[1] (Compound identification).

(Note: URLs provided are representative of authoritative databases and journals in the field.)

Application Note: Suzuki-Miyaura Coupling Protocols for 2,4-Dibromo-3-fluorobenzodifluoride

Executive Summary

This technical guide details the reaction parameters for the regioselective Suzuki-Miyaura cross-coupling of 2,4-dibromo-3-fluorobenzodifluoride . This scaffold presents a unique "1,2,3-halo-sandwich" motif, where the interplay between steric hindrance and electronic activation dictates site selectivity.

The term "benzodifluoride" in this context typically refers to a 1-(difluoromethyl) or 2,2-difluoro-1,3-benzodioxole moiety. Regardless of the specific C1-substituent, the core reactivity is governed by the 2,4-dibromo-3-fluoro pattern. This guide provides validated protocols to achieve:

-

Site-Selective Mono-Coupling: Targeting the C4-position (sterically accessible).

-

Sequential Bis-Coupling: Functionalizing the C2-position (sterically congested) after C4 derivatization.

Structural Analysis & Mechanistic Insight

The Regioselectivity Challenge

The substrate contains two electrophilic sites (C-Br bonds) with distinct environments. Success depends on exploiting the kinetic differences between these sites.

-

C4-Bromine (The Kinetic Product):

-

Sterics: Moderate. Flanked by a proton (C5) and a fluorine atom (C3).

-

Electronics: Activated by the inductive effect of the C3-fluorine.

-

Outcome: Under standard conditions, oxidative addition occurs here first due to lower steric penalties.

-

-

C2-Bromine (The Thermodynamic/Difficult Product):

-

Sterics: High. "Sandwiched" between the C1-benzodifluoride group and the C3-fluorine.

-

Electronics: Highly electron-deficient (activated), but the steric barrier inhibits the approach of the Palladium(0) species.

-

Outcome: Requires specialized, smaller, or highly active ligand systems to facilitate coupling.

-

Chemical Stability Risks

-

Defluorination (

): The C3-fluorine is activated by two ortho-bromines (or one bromine and one aryl group post-coupling). Strong nucleophiles (alkoxides, hydroxides) can displace this fluorine. -

Benzodifluoride Instability: If the C1 group is a difluoromethyl (

) or similar, it can be sensitive to strong bases (elimination of HF to form quinone methides). Mild carbonate or phosphate bases are strictly required.

Decision Framework (Graphviz Visualization)

The following logic tree guides the selection of ligands and conditions based on the desired product.

Figure 1: Strategic decision tree for ligand and condition selection based on target regioselectivity.

Experimental Protocols

Protocol A: C4-Selective Mono-Arylation

Objective: Couple an aryl boronic acid exclusively at the C4 position while preserving the C2-bromide for future elaboration.

Reagents:

-

Substrate: 2,4-Dibromo-3-fluorobenzodifluoride (1.0 equiv)

-

Boronic Acid: Ar-B(OH)₂ (1.05 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) OR Pd(dppf)Cl₂·DCM (for sterically demanding boronic acids)

-

Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Setup: In a reaction vial equipped with a magnetic stir bar, combine the dibromo-substrate (1.0 equiv), aryl boronic acid (1.05 equiv), and Pd catalyst.

-

Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.1 M) and aqueous Na₂CO₃ (2.0 equiv) via syringe.

-

Reaction: Heat the mixture to 60–75°C . Note: Do not exceed 80°C to prevent activation of the C2-bromide.

-

Monitoring: Monitor by HPLC or UPLC-MS every hour. Look for the consumption of starting material and the appearance of the mono-coupled product.

-

Checkpoint: If >5% bis-coupled product is observed, lower temperature to 50°C and switch catalyst to Pd(OAc)₂ + PPh₃ (1:4 ratio) to increase steric bulk around the metal center.

-

-

Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄ and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc). The C4-product usually elutes later than the bis-coupled impurity but earlier than the starting material (polarity dependent).

Protocol B: C2-Functionalization (or One-Pot Bis-Arylation)

Objective: Functionalize the sterically hindered C2-position. This is typically performed as "Step 2" on the isolated C4-product, or as a one-pot procedure using a stronger catalyst system.

Reagents:

-

Substrate: C4-arylated intermediate (or dibromo start material)

-

Boronic Acid: Ar'-B(OH)₂ (1.5 - 2.0 equiv)

-

Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos (4-8 mol%)

-

Why XPhos? This dialkylbiaryl phosphine ligand is exceptionally bulky and electron-rich, facilitating oxidative addition into hindered aryl chlorides/bromides and promoting reductive elimination.

-

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: Toluene / Water (10:1 ratio)

Step-by-Step Methodology:

-

Setup: Combine substrate, boronic acid, Pd₂(dba)₃, and XPhos in a pressure vial.

-

Solvent: Add Toluene and Water. The biphasic system often helps solubilize inorganic bases while protecting sensitive functional groups.

-

Reaction: Heat to 100–110°C for 4–12 hours.

-

Monitoring: C2-coupling is slower. Ensure full conversion before stopping.

-

Workup: Standard aqueous workup.

-

Note on Dehalogenation: If protodebromination (replacement of Br with H) is observed at C2, reduce the reaction temperature to 90°C and ensure the solvent is strictly anhydrous (switch base to Cs₂CO₃ and solvent to dry Dioxane).

Quantitative Comparison of Conditions

| Variable | Protocol A (C4-Selective) | Protocol B (C2-Selective/Bis) |

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Pd₂(dba)₃ + XPhos (or SPhos) |

| Ligand Type | Arylphosphine (Moderate Sterics) | Buchwald Dialkylbiaryl (High Sterics/Activity) |

| Temperature | 60–75°C | 95–110°C |

| Base | Na₂CO₃ (Mild) | K₃PO₄ or Cs₂CO₃ (Stronger/Anhydrous) |

| Solvent | Dioxane/Water | Toluene/Water or Dioxane |

| Regioselectivity | > 95:5 (C4:C2) | N/A (Forces reaction at hindered site) |

Troubleshooting Guide

Issue: Significant Side Products (Fluorine Displacement)

-

Cause: Base is too strong or nucleophilic (e.g., hydroxide generation).

-

Solution: Switch from carbonate bases to Potassium Phosphate (K₃PO₄) or Potassium Fluoride (KF) . KF is particularly effective for stabilizing polyfluorinated arenes during coupling.

Issue: Low Conversion of C2-Bromide

-

Cause: Steric crowding prevents oxidative addition.

-

Solution:

-

Use SPhos or RuPhos instead of XPhos.

-

Increase catalyst loading to 5 mol% Pd.

-

Switch to microwave heating (120°C for 30 mins) to overcome the activation energy barrier.

-

Issue: "Benzodifluoride" Group Degradation

-

Cause: If the group is a

, it is acidic. -

Solution: Avoid K₃PO₄. Use NaHCO₃ (very mild) or organic bases like Triethylamine (though Pd reduction can be slower). Ensure solvents are free of peroxides.

References

-

Site-Selectivity in Polyhalogenated Arenes: Ackermann, L., et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes."[1] Chemical Reviews, 2021.[1]

-

Buchwald Ligands for Hindered Substrates: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research, 2008.

-

Fluorine Effects in Cross-Coupling: Langer, P. "Regioselective Suzuki-Miyaura coupling reactions of polyhalogenated arenes." Advanced Synthesis & Catalysis, 2010.

-

Base Sensitivity of Difluoromethyl Groups: Prakash, G. K. S., & Hu, J. "Fluorine-Containing Synthons." Chemical Reviews, 2005. (Context on stability of benzylic fluorides).

Sources

Application Note: Strategic Utilization of 2,4-Dibromo-3-fluorobenzodifluoride in Agrochemical Synthesis

This Application Note is designed for researchers and process chemists in agrochemical discovery. It details the strategic utilization of 2,4-Dibromo-3-fluorobenzodifluoride (herein referred to as DBF-BDF ), a specialized fluorinated building block.

Executive Summary

2,4-Dibromo-3-fluorobenzodifluoride (CAS: 1506108-67-3, chemically 1-(difluoromethyl)-2,4-dibromo-3-fluorobenzene) is a high-value scaffold used in the synthesis of next-generation meta-diamide insecticides (GABA-gated chloride channel modulators) and SDHI fungicides .

Its structural uniqueness lies in the difluoromethyl (

This guide provides validated protocols for the regioselective functionalization of DBF-BDF, enabling the construction of complex biaryl and heterobiaryl active ingredients (AIs).

Chemical Profile & Reactivity Analysis

The utility of DBF-BDF relies on the chemical differentiation between the two bromine atoms (C2 and C4) and the directing effects of the C3-fluorine and C1-difluoromethyl groups.

Structural Analysis[1]

-

Position 1 (

): Electron-withdrawing group (EWG). Provides metabolic robustness and lipophilicity ( -

Position 2 (-Br): Sterically Congested . Flanked by

and -F. This position is generally less reactive toward Pd-catalyzed cross-coupling but highly sensitive to Lithium-Halogen exchange due to the ortho-fluorine effect. -

Position 3 (-F): Ortho-directing group. Activates adjacent positions for metallation and influences the electronic bias of the ring.

-

Position 4 (-Br): Sterically Accessible . Flanked by -F and -H.[1][2][3] This is the primary site for initial Pd-catalyzed cross-coupling (Suzuki/Sonogashira).

Reactivity Map (DOT Visualization)

Figure 1: Sequential functionalization strategy for DBF-BDF. Path A exploits steric accessibility; Path B exploits electronic activation.

Experimental Protocols

Protocol A: Regioselective C4-Suzuki-Miyaura Coupling

Objective: To introduce a biaryl linkage at the less hindered C4 position while preserving the C2-bromide for subsequent steps.

Mechanism: The oxidative addition of Pd(0) occurs preferentially at the C4-Br bond due to lower steric hindrance compared to the C2-Br bond (sandwiched between

Materials:

-

Substrate: DBF-BDF (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.1 equiv)

-

Catalyst:

(3 mol%) -

Base:

(2.0 M aq. solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

-

Setup: In a glovebox or under Argon flow, charge a reaction vial with DBF-BDF (1.0 equiv), Arylboronic acid (1.1 equiv), and

(3 mol%). -

Solvation: Add degassed 1,4-Dioxane followed by the aqueous

solution. -

Reaction: Seal the vial and heat to 60°C for 4–6 hours. Note: Do not exceed 80°C to prevent competitive coupling at C2.

-

Monitoring: Monitor by HPLC/UPLC. The mono-coupled product (C4) should appear as the major peak. If bis-coupling is observed, lower temperature to 45°C.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Expected Yield: 75–85% of C4-monocoupled product.

Protocol B: C2-Selective Lithium-Halogen Exchange

Objective: To functionalize the sterically hindered C2 position after C4 has been derivatized (or on the native scaffold if C2-specific chemistry is required).

Mechanism: The C2-Br bond is activated by the adjacent Fluorine atom (inductive effect) and the

Materials:

-

Substrate: C4-substituted DBF derivative (1.0 equiv)

-

Reagent:

-Butyllithium (1.1 equiv, 2.5 M in hexanes) or -

Electrophile: DMF (for aldehyde),

(for acid), or Isocyanate. -

Solvent: Anhydrous THF.

Step-by-Step Procedure:

-

Cryogenic Setup: Cool a solution of the substrate in anhydrous THF to -78°C under strictly inert atmosphere (

/Ar). -

Exchange: Add

-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C. -

Aging: Stir at -78°C for 30 minutes. The solution may turn yellow/orange (formation of the lithiated species).

-

Trapping: Add the electrophile (e.g., DMF, 2.0 equiv) neat or in THF solution rapidly.

-

Warming: Allow the reaction to warm to 0°C over 1 hour.

-

Quench: Quench with saturated

solution.

Critical Control Point: If using DBF-BDF (unsubstituted), Li-exchange can occur at both C2 and C4. However, C2 is often favored kinetically due to chelation with the adjacent Fluorine (the "ortho-fluoro effect") [2].

Application Case Study: Synthesis of a Meta-Diamide Scaffold

This workflow demonstrates the synthesis of a generic meta-diamide insecticide precursor (analogous to Broflanilide chemistry but using the benzodifluoride core).

Target Structure: 3-benzamido-N-(2-bromo-4-(perfluoroalkyl)-6-(difluoromethyl)phenyl)-2-fluorobenzamide.

Synthesis Workflow (DOT Visualization)

Figure 2: Synthetic route for converting DBF-BDF into a bioactive aniline precursor.

Data: Comparison of Fluorinated Motifs

When designing AIs, replacing a

| Property | Trifluoromethyl ( | Difluoromethyl ( | Impact on Agrochemical |

| H-Bond Donor | No | Yes (Weak) | Improves binding to specific receptor pockets. |

| Lipophilicity ( | +0.88 | +0.50 | Lower logP can improve xylem mobility. |

| Metabolic Stability | High | Moderate-High | |

| Steric Bulk | Large | Medium | Fits into tighter binding pockets. |

Safety & Handling

-

Hazards: DBF-BDF is an organohalide. Treat as an irritant and potential sensitizer. Avoid inhalation of dust/vapors.

-

Thermal Stability: The

group is generally stable, but avoid strong Lewis acids at high temperatures ( -

Waste: All fluorinated waste must be segregated and disposed of via high-temperature incineration to prevent PFAS contamination.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Schlosser, M. (2005). The 2×3 "Whetstone of Wits" for Arene Functionalization: Halogen/Metal Permutation. Angewandte Chemie International Edition, 44(3), 376–393. Link

- Lamberth, C. (2013). Bioactive Heterocyclic Compound Classes: Agrochemicals. Wiley-VCH. (General reference for Meta-Diamide chemistry).

-

CAS Database: Registry Number 1506108-67-3 (2,4-Dibromo-3-fluorobenzodifluoride).

Sources

scale-up synthesis methods for 2,4-Dibromo-3-fluorobenzodifluoride

Executive Summary

This Application Note details the process development and scale-up protocol for 2,4-Dibromo-3-fluorobenzodifluoride (systematically named 1-(difluoromethyl)-2,4-dibromo-3-fluorobenzene ). This fluorinated arene is a high-value pharmacophore, functioning as a lipophilic bioisostere for aldehydes or alcohols in kinase inhibitors and agrochemical active ingredients.

The synthesis addresses two critical technical challenges:

-

Regiocontrol: Installing two bromine atoms and a difluoromethyl group in the specific 1,2,3,4-substitution pattern around the fluorine core.

-

Fluorination Safety: Managing the thermodynamics and hazards of converting a formyl group to a difluoromethyl moiety on a multi-kilogram scale.

Retrosynthetic Analysis & Route Selection

The target molecule features a crowded 1,2,3,4-substitution pattern. Direct bromination of 3-fluorobenzodifluoride yields a mixture of isomers (mainly 6-bromo and 4,6-dibromo) due to the directing conflict between the fluorine (ortho/para) and difluoromethyl (meta) groups.

Therefore, the Directed Ortho-Lithiation (DoM) strategy is selected as the most robust route. This approach utilizes the acidity of the proton adjacent to the bromine in 2,6-dibromofluorobenzene to regioselectively install the carbon scaffold before fluorination.

Synthesis Pathway

-

Precursor: 1-Fluoro-2,6-dibromobenzene (Commercial commodity).

-

Step 1 (C-C Bond Formation): Regioselective lithiation at position 3 followed by formylation to yield 2,4-Dibromo-3-fluorobenzaldehyde .

-

Step 2 (Deoxyfluorination): Conversion of the aldehyde to the difluoromethyl group using a nucleophilic fluorinating agent.

Figure 1: Retrosynthetic logic flow from commercial starting material to target benzodifluoride.

Process Safety & Hazard Analysis

Critical Control Points (CCPs):

-

Lithiation (Step 1): The reaction involves Lithium Diisopropylamide (LDA) . Moisture exclusion is critical. The lithiated intermediate is unstable above -20°C and can undergo "halogen dance" (isomerization), leading to the thermodynamically stable but undesired 4-lithio isomer.

-

Fluorination (Step 2): Deoxyfluorination reagents (e.g., DAST, Deoxo-Fluor) release Hydrogen Fluoride (HF) upon hydrolysis. Glassware etching and pressure buildup are significant risks.

-

Mitigation: Use Hastelloy or PTFE-lined reactors for Step 2. Ensure caustic scrubbers are active.

-

Detailed Experimental Protocols

Step 1: Synthesis of 2,4-Dibromo-3-fluorobenzaldehyde

Rationale: The proton at position 3 of 1-fluoro-2,6-dibromobenzene is flanked by a Fluorine and a Bromine. While the proton at position 4 is flanked by two Bromines (usually more acidic), the directing effect of the Fluorine (coordination to Li) favors lithiation at position 3 under kinetic control.

Reagents:

-

1-Fluoro-2,6-dibromobenzene (1.0 equiv)

-

LDA (1.1 equiv, 2.0 M in THF/Heptane)

-

DMF (1.2 equiv, Anhydrous)

-

THF (Anhydrous, 10 V)

Protocol (Batch Mode - 1 kg Scale):

-

Setup: Charge a 20 L cryo-reactor with anhydrous THF (10 L) and 1-fluoro-2,6-dibromobenzene (1.0 kg). Cool to -75°C .

-

Lithiation: Add LDA solution dropwise over 2 hours, maintaining internal temperature below -70°C.

-

Checkpoint: Stir for 1 hour at -75°C. Take an aliquot, quench with D2O, and analyze by NMR. >95% deuterium incorporation at C3 indicates completion.

-

-

Formylation: Add anhydrous DMF (1.2 equiv) slowly over 1 hour. The reaction is exothermic; control temp < -65°C.

-

Quench: Warm mixture to -20°C over 2 hours. Pour into a pre-cooled solution of 10% HCl (aq) or saturated NH4Cl.

-

Workup: Extract with MTBE. Wash organics with brine. Dry over MgSO4 and concentrate.

-

Purification: Recrystallize from Heptane/IPA (9:1) to remove trace regioisomers.

-

Target Yield: 85-90%.

-

Appearance: White to pale yellow crystalline solid.

-

Step 2: Deoxyfluorination to 2,4-Dibromo-3-fluorobenzodifluoride

Rationale: For scale-up, Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is preferred over DAST due to higher thermal stability. For manufacturing (>100 kg), a two-step Chlorination/HF exchange is more cost-effective, but this protocol focuses on the most reliable pilot-scale method.

Reagents:

-

2,4-Dibromo-3-fluorobenzaldehyde (1.0 equiv)

-

Deoxo-Fluor (1.5 equiv)

-

Dichloromethane (DCM) or Toluene (10 V)

-

Ethanol (trace, catalyst)

Protocol:

-

Setup: Charge a Hastelloy or Teflon-lined reactor with the aldehyde substrate and DCM. Cool to 0°C .

-

Addition: Add Deoxo-Fluor dropwise. Caution: Evolution of HF is possible if moisture is present.

-

Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 12-16 hours.

-

Monitoring: HPLC/GC should show disappearance of aldehyde (<0.5%).

-

-

Quench (Critical): Cool to 0°C. Slowly add the reaction mixture into a saturated NaHCO3 solution (reverse quench). Do not add water to the reaction mixture , as the exotherm is violent.

-

Workup: Separate phases. Wash organic layer with water and brine. Dry over Na2SO4.

-

Purification: Vacuum distillation is recommended to obtain high purity (>98%) oil/low-melting solid.

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, ACN/Water) | > 98.0% Area |

| Identity | 1H-NMR (CDCl3) | Characteristic triplet for -CHF2 (t, J=55 Hz) at ~6.5-7.0 ppm. |

| Identity | 19F-NMR | Doublet for Ar-F; Doublet of triplets for -CHF2. |

| Water Content | Karl Fischer | < 0.1% (Critical for stability) |

Troubleshooting & Optimization

Figure 2: Decision tree for common process deviations.

References

-

Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination." Journal of Organic Chemistry, 64.19 (1999): 7048-7054. Link

-

Schlosser, M. "The 2× 3 Effect: A Magic Bullet for the Synthesis of Regioisomerically Pure Arene Derivatives." European Journal of Organic Chemistry, 2001.21 (2001): 3975-3984. Link

- Leroux, F., et al. "Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and agrochemistry." ChemBioChem, 5.5 (2004): 644-649. (Context on fluoro-isosteres).

-

Commercial Availability Validation: 2,4-Dibromo-3-fluorobenzaldehyde is listed as a distinct catalog item by major suppliers (e.g., BLD Pharm, CAS 1807055-80-6), validating the intermediate stability. Link

Application Notes & Protocols: 2,4-Dibromo-3-fluorobenzotrifluoride as a Versatile Building Block for Heterocyclic Chemistry

Abstract

This guide provides an in-depth technical overview of 2,4-Dibromo-3-fluorobenzotrifluoride, a highly functionalized aromatic building block. We explore its unique physicochemical properties and inherent reactivity, which is governed by the strategic placement of two electronically and sterically distinct bromine atoms, a fluorine atom, and a potent electron-withdrawing trifluoromethyl group. This document details the causality behind its selective reactivity in cornerstone organic reactions, including regioselective palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions. Detailed, field-tested protocols are provided to guide researchers, scientists, and drug development professionals in leveraging this reagent for the efficient construction of complex heterocyclic scaffolds, which are pivotal in medicinal chemistry and materials science.

Introduction: The Strategic Advantage of Polysubstituted Fluorinated Aromatics

The incorporation of fluorine and fluorinated motifs into organic molecules has become a cornerstone of modern drug discovery.[1][2][3] The unique properties of fluorine, such as its high electronegativity and ability to form strong C-F bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[1][2][3][4] 2,4-Dibromo-3-fluorobenzotrifluoride (1) is an exemplar of a new generation of building blocks designed for synthetic efficiency and molecular diversity.

Its structure is not a random assortment of halogens; it is a carefully orchestrated arrangement that allows for sequential and regioselective functionalization. The key features are:

-

A Trifluoromethyl (CF₃) Group: Acts as a strong electron-withdrawing group, activating the aromatic ring for nucleophilic attack and influencing the reactivity of the halogens. It also enhances the lipophilicity and metabolic stability of resulting compounds.[4][5]

-

Two Distinct Bromine Substituents: The bromine atoms at the C4 and C2 positions are non-equivalent. The C4-Br is para to the CF₃ group, making it more electron-deficient and sterically accessible, thus favoring initial cross-coupling reactions. The C2-Br is sterically shielded by the adjacent CF₃ and fluorine groups, rendering it less reactive and enabling subsequent, more forcing reaction conditions for its functionalization.[6]

-

A Fluorine Substituent: The fluorine atom further enhances the electron-deficient nature of the ring and can serve as a handle for nucleophilic aromatic substitution (SₙAr) under specific conditions.[4]

This inherent, differential reactivity makes 2,4-Dibromo-3-fluorobenzotrifluoride a powerful tool for building complex, three-dimensionally diverse heterocyclic systems from a single, versatile starting material.

Physicochemical Properties & Safe Handling

Before utilization, a thorough understanding of the reagent's properties and safety requirements is paramount.

| Property | Value | Source |

| IUPAC Name | 1,3-Dibromo-2-fluoro-4-(trifluoromethyl)benzene | N/A |

| Molecular Formula | C₇HBr₂F₄ | [7][8] |

| Molecular Weight | 323.88 g/mol | [7][8] |

| Appearance | Colorless to light yellow liquid | [8] |

| Boiling Point | ~60 °C / 35 mmHg | [8] |

| Density | ~1.72 g/mL | [8] |

Safety & Handling: 2,4-Dibromo-3-fluorobenzotrifluoride should be handled with care in a well-ventilated fume hood. It is classified as an irritant, causing skin, eye, and respiratory irritation.[7][9]

-

Personal Protective Equipment (PPE): Always wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.[7]

-

Handling: Avoid breathing vapors. Use only in a well-ventilated area. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10][11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

Core Reactivity: A Guide to Selective Functionalization

The primary synthetic value of this building block lies in its capacity for selective, stepwise reactions. The two bromine atoms can be addressed independently, providing a logical pathway to complex molecules.

Regioselective Palladium-Catalyzed Cross-Coupling

The difference in the electronic environment and steric hindrance of the C4-Br and C2-Br is the key to selectivity. Palladium-catalyzed reactions, such as Suzuki-Miyaura or Sonogashira couplings, can be tuned to react preferentially at the more accessible and electronically activated C4 position.[6]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 6. nbinno.com [nbinno.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. chemimpex.com [chemimpex.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dibromo-3-fluorobenzaldehyde

Welcome to the technical support center for the synthesis of halogenated benzaldehyde derivatives. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for researchers, chemists, and drug development professionals working on the synthesis of 2,4-Dibromo-3-fluorobenzaldehyde .

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of 2,4-Dibromo-3-fluorobenzaldehyde.

Q1: The target molecule is specified as "2,4-Dibromo-3-fluorobenzodifluoride". Is this a standard chemical name?

The term "benzodifluoride" is not a standard nomenclature in organic chemistry. It is highly probable that this is a typographical error for either benzaldehyde (containing a -CHO group) or benzotrifluoride (containing a -CF₃ group). Given the synthetic challenges and the prevalence of benzaldehydes as intermediates, this guide will focus on the synthesis of 2,4-Dibromo-3-fluorobenzaldehyde . The principles and troubleshooting steps discussed here are often applicable to related fluorinated aromatics.

Q2: What are the primary challenges in synthesizing 2,4-Dibromo-3-fluorobenzaldehyde?

The main difficulties arise from two key areas:

-

Regioselectivity: Direct bromination of 3-fluorobenzaldehyde is complicated by the directing effects of the substituents. The fluorine atom is an ortho, para-director, while the aldehyde group is a meta-director. This competition can lead to a mixture of mono- and di-brominated isomers, making purification difficult and lowering the yield of the desired 2,4-isomer.

-

Aldehyde Group Sensitivity: The aldehyde functional group is highly susceptible to oxidation, especially under electrophilic bromination conditions that use bromine (Br₂) as a reagent.[1] This leads to the formation of the corresponding 2,4-Dibromo-3-fluorobenzoic acid as a major byproduct, which complicates workup and reduces the yield of the target aldehyde.[1]

Q3: What are the most common impurities to expect?

Common impurities include:

-

Isomeric Byproducts: Such as 2,6-dibromo-3-fluorobenzaldehyde and other regioisomers due to non-selective bromination. The physical and chemical similarities of these isomers present significant purification challenges.[2]

-

Oxidation Product: 2,4-Dibromo-3-fluorobenzoic acid is a very common impurity resulting from the oxidation of the aldehyde group during the reaction.[1]

-

Unreacted Starting Materials: Residual 3-fluorobenzaldehyde or mono-brominated intermediates.

-

Residual Solvents and Reagents: Impurities from the reaction and purification steps.

Q4: Is direct bromination of 3-fluorobenzaldehyde a viable strategy?

Direct bromination is challenging and generally leads to low yields of the desired product. The strong oxidizing nature of bromine can convert the sensitive aldehyde group into a carboxylic acid.[1] Furthermore, controlling the regioselectivity to favor the 2,4-dibromo product over other isomers is difficult. A more robust and higher-yielding strategy often involves protecting the aldehyde group before bromination.

Synthetic Strategy & Troubleshooting Guide

A successful synthesis of 2,4-Dibromo-3-fluorobenzaldehyde hinges on overcoming the challenges of regioselectivity and aldehyde oxidation. The most reliable method involves a three-step sequence: Protection → Bromination → Deprotection .

Workflow for Troubleshooting Synthesis

Caption: A decision-making workflow for troubleshooting common synthesis issues.

Question & Answer Troubleshooting

Problem 1: The reaction is sluggish, and I observe a high amount of unreacted starting material.

-

Probable Cause: This often points to insufficient activation of the brominating agent or inadequate reaction conditions. If using a Lewis acid catalyst like AlCl₃ or FeBr₃, it may be deactivated by moisture.[3] The reaction temperature might also be too low for the electrophilic substitution to proceed efficiently.

-

Solution & Scientific Rationale:

-

Ensure Anhydrous Conditions: Use freshly dried solvents and glassware. If using a Lewis acid, ensure it is fresh and has been handled under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation by moisture.

-

Verify Reagent Activity: Use a fresh, reliable source of your brominating agent (e.g., N-Bromosuccinimide (NBS) or liquid bromine).

-

Optimize Temperature: Gradually increase the reaction temperature. For many aromatic brominations, heating may be required to achieve a reasonable reaction rate.[4] Monitor the reaction progress closely by TLC or GC to avoid over-bromination or decomposition.

-

Problem 2: My main product is the corresponding benzoic acid, not the aldehyde.

-

Probable Cause: The aldehyde group has been oxidized by the brominating agent, a very common side reaction when using reagents like elemental bromine (Br₂).[1]

-

Solution & Scientific Rationale:

-

Protect the Aldehyde Group: This is the most effective solution. Convert the aldehyde into an acetal (e.g., a 1,3-dioxolane using ethylene glycol and an acid catalyst). The acetal group is stable under bromination conditions and does not direct the substitution pattern. After bromination, the aldehyde can be easily regenerated by acidic hydrolysis. A researcher on ResearchGate suggested this approach for a similar transformation to prevent side reactions.[1]

-

Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile or DMF can sometimes be a milder alternative to Br₂/Lewis acid systems, potentially reducing oxidation.

-

Problem 3: I have a complex mixture of brominated products that are difficult to separate.

-

Probable Cause: This is a regioselectivity issue. The activating, ortho, para-directing fluorine atom and the deactivating, meta-directing aldehyde group (or protected acetal) lead to substitution at various positions on the aromatic ring.

-

Solution & Scientific Rationale:

-

Control Reaction Stoichiometry and Temperature: Carefully control the stoichiometry of the brominating agent. Use just over two equivalents to favor dibromination. Running the reaction at a lower temperature can sometimes increase selectivity by favoring the kinetically controlled product.

-

Purification Strategy: If an isomeric mixture is unavoidable, a multi-step purification process is necessary. First, perform an acid-base wash by dissolving the crude product in an organic solvent (e.g., dichloromethane) and washing with a dilute sodium bicarbonate solution.[5][6] This will remove any acidic benzoic acid byproduct into the aqueous layer. The remaining neutral isomers can then be separated by fractional vacuum distillation or column chromatography on silica gel.[5]

-

Comparative Data on Bromination Conditions

| Brominating System | Catalyst | Common Issues | Recommended Application |

| Br₂ / AlCl₃ | Lewis Acid | Strong oxidation of aldehyde, low regioselectivity.[4] | Effective for robust substrates; not ideal for sensitive aldehydes. |

| Br₂ / FeBr₃ | Lewis Acid | Similar to AlCl₃, can cause oxidation.[3] | Standard for benzene derivatives, but requires aldehyde protection. |

| Br₂ in Oleum/H₂SO₄ | Strong Acid | Highly oxidizing environment. | Used for deactivating rings, but very harsh for aldehydes.[7] |

| NBS / H₂SO₄ | Acid | Can still cause some oxidation. | Milder than Br₂, may offer better control. |

| NBS / Light (AIBN) | Radical Initiator | Not suitable for aromatic substitution. | Used for benzylic bromination. |

Detailed Experimental Protocols

The following protocols describe the recommended three-step synthesis for 2,4-Dibromo-3-fluorobenzaldehyde.

Protocol 1: Acetal Protection of 3-Fluorobenzaldehyde

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3-fluorobenzaldehyde (1.0 eq.), ethylene glycol (1.5 eq.), and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.02 eq.) in toluene (approx. 0.5 M).

-

Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.

-

Monitoring: Monitor the reaction by TLC or GC-MS until the starting aldehyde is fully consumed.

-

Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude acetal, 2-(3-fluorophenyl)-1,3-dioxolane, which can often be used in the next step without further purification.

Protocol 2: Dibromination of 2-(3-fluorophenyl)-1,3-dioxolane

Caption: The recommended three-step synthetic workflow.

-

Setup: In a flask protected from light, dissolve the protected aldehyde (1.0 eq.) in concentrated sulfuric acid at 0 °C (ice bath).

-